
Met/pdgfra-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Met/pdgfra-IN-1 is a compound that acts as an inhibitor of the proteins MET and platelet-derived growth factor receptor alpha (PDGFRA). It has shown significant potential in inhibiting the phosphorylation of MET and inducing apoptosis in MET-positive cells. This compound is particularly relevant in cancer research due to its ability to inhibit the proliferation of cancer cells that express MET and PDGFRA .
準備方法
The synthesis of Met/pdgfra-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a quinazoline derivative, which is then coupled with a triazole moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring consistent quality control measures are in place to produce the compound on a larger scale.
化学反応の分析
Met/pdgfra-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a quinazoline oxide derivative, while reduction may yield a quinazoline alcohol derivative .
科学的研究の応用
Met/pdgfra-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of MET and PDGFRA proteins, which are involved in various signaling pathways.
Biology: It is used to investigate the role of MET and PDGFRA in cell proliferation, apoptosis, and other cellular processes.
Medicine: It has potential therapeutic applications in the treatment of cancers that express MET and PDGFRA, such as gliomas and gastrointestinal stromal tumors
作用機序
Met/pdgfra-IN-1 exerts its effects by inhibiting the phosphorylation of MET and PDGFRA proteins. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to apoptosis in MET-positive cells. The molecular targets of this compound include the ATP-binding sites of MET and PDGFRA, which are essential for their kinase activity .
類似化合物との比較
Met/pdgfra-IN-1 is unique in its dual inhibition of both MET and PDGFRA proteins. Similar compounds include:
Imatinib: A well-known inhibitor of PDGFRA, but it does not inhibit MET.
Crenolanib: Another PDGFRA inhibitor with some activity against other kinases, but not as potent against MET.
Ripretinib: A broad-spectrum kinase inhibitor that targets both KIT and PDGFRA, but its activity against MET is limited
This compound stands out due to its balanced inhibition of both MET and PDGFRA, making it a valuable tool in cancer research and potential therapeutic applications.
特性
分子式 |
C26H23N7O |
|---|---|
分子量 |
449.5 g/mol |
IUPAC名 |
N-[(E)-[4-[[1-[(4-methylphenyl)methyl]triazol-4-yl]methoxy]phenyl]methylideneamino]quinazolin-4-amine |
InChI |
InChI=1S/C26H23N7O/c1-19-6-8-21(9-7-19)15-33-16-22(30-32-33)17-34-23-12-10-20(11-13-23)14-29-31-26-24-4-2-3-5-25(24)27-18-28-26/h2-14,16,18H,15,17H2,1H3,(H,27,28,31)/b29-14+ |
InChIキー |
VTCDPHKWWVUKGI-IPPBACCNSA-N |
異性体SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)/C=N/NC4=NC=NC5=CC=CC=C54 |
正規SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)COC3=CC=C(C=C3)C=NNC4=NC=NC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Tyr0] Thymus Factor](/img/structure/B12391612.png)
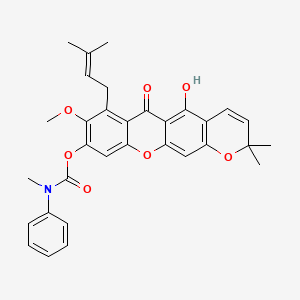

![2-amino-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyridin-4-one](/img/structure/B12391629.png)
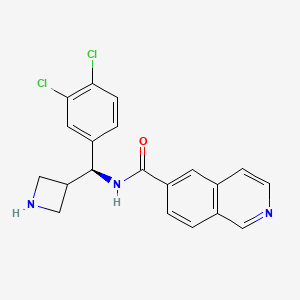
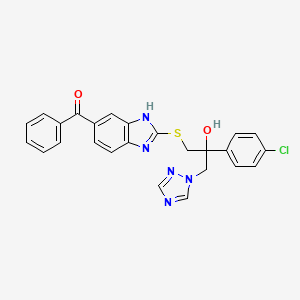
![(E)-3-[4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]phenyl]-1-phenylprop-2-en-1-one](/img/structure/B12391649.png)
![2-(methylamino)ethyl (2S)-2-[[(E,2S,3R,4R)-3-acetyloxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[ethyl-[(2R)-2-(methylamino)propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-4-methylpentanoyl]-methylamino]-3-methylbutanoyl]-methylamino]-4-methyloct-6-enoyl]amino]butanoate](/img/structure/B12391653.png)
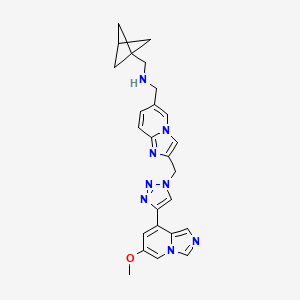
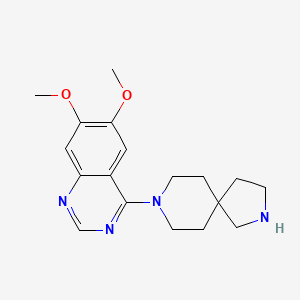
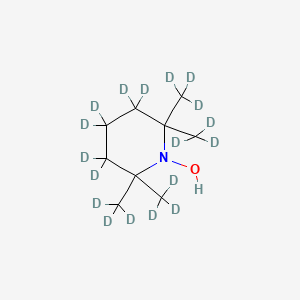

![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)

